molecular formula C7H9BrClNO2 B2707146 5-Amino-4-bromo-2-methoxyphenol;hydrochloride CAS No. 2361643-85-6

5-Amino-4-bromo-2-methoxyphenol;hydrochloride

Cat. No.: B2707146
CAS No.: 2361643-85-6
M. Wt: 254.51
InChI Key: GZYBHUKDZRNXCG-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-methoxyphenol;hydrochloride is a chemical compound with the molecular formula C7H8BrNO2·HCl. It is a derivative of phenol, characterized by the presence of amino, bromo, and methoxy functional groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-2-methoxyphenol;hydrochloride typically involves multi-step reactions. One common method includes:

    Amination: The substitution of a hydrogen atom with an amino group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is common to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.

    Substitution: The compound can participate in substitution reactions, where the bromo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as sodium hydroxide or other nucleophiles.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: De-brominated phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-bromo-2-methoxyphenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-methoxyphenol;hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Lacks the amino group, making it less reactive in certain biochemical assays.

    5-Amino-2-methoxyphenol: Lacks the bromo group, affecting its reactivity and interaction with biological molecules.

    4-Bromo-2-hydroxyaniline: Similar structure but lacks the methoxy group, altering its chemical properties.

Uniqueness

5-Amino-4-bromo-2-methoxyphenol;hydrochloride is unique due to the combination of amino, bromo, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-amino-4-bromo-2-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2.ClH/c1-11-7-2-4(8)5(9)3-6(7)10;/h2-3,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYBHUKDZRNXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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